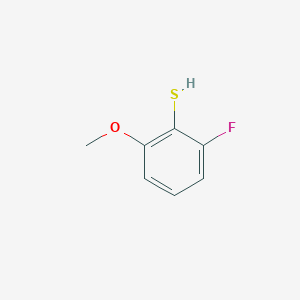

2-Fluoro-6-methoxythiophenol

Description

Significance within Organic Synthesis and Fluorine Chemistry

The strategic placement of three different functional groups on the aromatic ring makes 2-Fluoro-6-methoxythiophenol a valuable building block in organic synthesis. The thiol group serves as a nucleophile or can be oxidized to form disulfides or sulfonic acids. The methoxy (B1213986) group, an electron-donating group, influences the reactivity of the aromatic ring, while the fluorine atom imparts unique electronic properties and can participate in specific coupling reactions.

In the realm of fluorine chemistry, the introduction of a fluorine atom into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. thermofisher.com Fluorine's high electronegativity and relatively small size can alter a molecule's pKa, conformational preferences, and metabolic stability. While specific studies on 2-Fluoro-6-methoxythiophenol are not extensively documented in top-tier journals, the principles of fluorine chemistry suggest its potential utility in the design of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance binding affinity to biological targets and improve pharmacokinetic profiles. thermofisher.com

The synthetic utility of related fluorinated thiophenols is evident in various applications. For instance, fluorinated thiophenols have been investigated as collectors in the flotation of minerals, indicating their role in materials science. researchgate.net Furthermore, the development of synthetic routes to complex molecules often relies on the availability of versatile, functionalized starting materials like 2-Fluoro-6-methoxythiophenol.

Historical Context and Evolution of Research Trajectories

The historical development of research concerning 2-Fluoro-6-methoxythiophenol is not marked by a singular breakthrough discovery but rather by the gradual evolution of synthetic methodologies for organofluorine and thiophenol compounds. The synthesis of aromatic thiols has been a subject of interest for over a century, with early methods often involving the reduction of sulfonyl chlorides or the reaction of aryl halides with sources of sulfur.

The advent of modern fluorination techniques in the mid-20th century opened new avenues for the synthesis of fluorinated aromatic compounds. The development of reagents like Selectfluor and processes such as the Balz-Schiemann reaction have been pivotal. researchgate.net While specific historical accounts detailing the first synthesis of 2-Fluoro-6-methoxythiophenol are scarce in the readily available literature, its preparation likely emerged from the application of these established synthetic transformations to appropriately substituted benzene (B151609) derivatives.

Contemporary research trajectories are increasingly focused on the development of efficient and scalable synthetic routes to such multifunctional compounds. researchgate.netnih.gov The drive towards producing these building blocks is often fueled by their potential application in high-value sectors like pharmaceuticals and advanced materials. The synthesis of structurally similar compounds, such as 3-fluoro-6-methoxyquinoline, from related starting materials highlights the ongoing efforts in process development for creating complex fluorinated heterocycles. researchgate.net

Overview of Key Academic Disciplines Engaged in Compound Study

The study of 2-Fluoro-6-methoxythiophenol and its analogs intersects with several key academic disciplines:

Organic Synthesis: This is the primary field concerned with the preparation and reaction of 2-Fluoro-6-methoxythiophenol. Chemists in this discipline work on developing novel synthetic methods and using the compound as a key intermediate for constructing more complex molecular architectures.

Medicinal Chemistry: Given the prevalence of fluorine in pharmaceuticals, medicinal chemists are interested in incorporating fluorinated building blocks like 2-Fluoro-6-methoxythiophenol into drug candidates to enhance their therapeutic properties. thermofisher.com Its structural motifs can be found in intermediates for potential therapeutic agents. pharmaffiliates.com

Materials Science: The surface-active properties of thiophenols, combined with the unique characteristics of the fluorine atom, make this compound and its derivatives of interest in the development of new materials, such as flotation agents for mineral processing. researchgate.net

Computational and Theoretical Chemistry: Theoretical studies on related molecules, such as 2-fluorothiophenol (B1332064), utilize computational methods to understand conformational preferences, intramolecular interactions, and spectroscopic properties. umanitoba.caresearchgate.net These studies provide a foundational understanding that can be extended to 2-Fluoro-6-methoxythiophenol.

Detailed Research Findings

While specific research articles dedicated solely to 2-Fluoro-6-methoxythiophenol are limited, data from related compounds provide valuable insights into its potential properties and reactivity.

Table 1: Spectroscopic Data of Related Thiophenols

| Compound | Spectroscopic Data Highlights | Reference |

| 2-Fluorothiophenol | FT-IR spectroscopy reveals characteristic C-F stretching vibrations around 1265 cm⁻¹ and 1221 cm⁻¹, and a C-S stretching vibration around 1077 cm⁻¹. | researchgate.net |

| 2-Methoxythiophenol | The ¹H NMR spectrum shows characteristic signals for the methoxy protons and the aromatic protons. The boiling point is reported as 99 °C at 8 mmHg. | sigmaaldrich.comsigmaaldrich.com |

Table 2: Physical Properties of Related Methoxy and Fluoro Aromatic Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |

| 2-Fluoro-6-methoxyphenol (B1301868) | 73943-41-6 | C₇H₇FO₂ | 142.13 | 130-131/36 mmHg | 1.52 |

| 2-Methoxythiophenol | 7217-59-6 | C₇H₈OS | 140.20 | 99/8 mmHg | 1.591 |

| 2-Fluoro-6-methoxybenzonitrile | 94088-46-7 | C₈H₆FNO | 151.14 | 103-105 (mp) | N/A |

Data compiled from various chemical supplier databases. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Properties

IUPAC Name |

2-fluoro-6-methoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-9-6-4-2-3-5(8)7(6)10/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPHHFGWYCYAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679273 | |

| Record name | 2-Fluoro-6-methoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208077-78-4 | |

| Record name | 2-Fluoro-6-methoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways for 2-Fluoro-6-methoxythiophenol

Traditional routes to synthesizing 2-Fluoro-6-methoxythiophenol and related thiophenols often involve multi-step processes. One common approach is the reduction of corresponding benzenesulfonyl chlorides. orgsyn.org For instance, benzenesulfonyl chloride can be reduced using zinc dust and sulfuric acid to produce thiophenol. orgsyn.org Another established method involves the reaction of aryldiazonium chlorides with potassium ethyl xanthogenate, followed by heating with an alkali. orgsyn.org

A known synthesis of 2-Fluoro-6-methoxyphenol (B1301868), a closely related precursor, involves the ortho-lithiation of 1-fluoro-3-methoxybenzene with n-butyllithium, followed by reaction with trimethoxyborane and subsequent oxidation with hydrogen peroxide. chemicalbook.com This highlights a potential pathway for introducing the thiol group through further functionalization.

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules from three or more starting materials in a single step. tandfonline.com These reactions are advantageous due to their high atom economy, time-saving nature, and often environmentally benign procedures. tandfonline.com While specific MCRs for the direct synthesis of 2-Fluoro-6-methoxythiophenol are not extensively documented, the principles of MCRs involving thiophenols are well-established for creating diverse molecular scaffolds. tandfonline.comnih.gov For example, thiophenols are known to participate in MCRs to form various heterocyclic compounds. researchgate.net The development of MCRs for thiophene (B33073) derivatives, which are sulfur-containing heterocycles, showcases the versatility of these reactions. tandfonline.comnih.gov

The synthesis of substituted thiophenols like 2-Fluoro-6-methoxythiophenol requires careful consideration of functional group compatibility. The presence of both a fluorine atom and a methoxy (B1213986) group on the aromatic ring influences the reactivity and the choice of reagents. For instance, in copper-catalyzed C-S coupling reactions of aryl iodides with sulfur, a wide range of functional groups including methoxy, fluoro, hydroxyl, and keto groups are well-tolerated. organic-chemistry.org This indicates that precursors bearing these functionalities can be successfully converted to the corresponding thiophenols. organic-chemistry.org

In the context of chalcone (B49325) synthesis, the presence of fluorine and methoxy groups on the aromatic ring has been studied, revealing that under certain basic conditions, a nucleophilic aromatic substitution (SNAr) of a fluorine atom by a methoxy group can occur. acgpubs.org This highlights the importance of solvent and base selection to avoid unwanted side reactions.

Emerging Synthetic Strategies and Advanced Protocols

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for preparing thiophenols.

Green chemistry principles are increasingly being applied to the synthesis of thiophenols to minimize environmental impact. One approach involves using visible-light-mediated reactions. For example, a visible-light-triggered thiolation of bromoalkynes using Rhodamine B as a photocatalyst has been developed, offering a metal-free and operationally simple method. acs.org While not directly applied to 2-Fluoro-6-methoxythiophenol, this strategy demonstrates the potential for greener synthetic routes.

Another "clean" synthetic method for thiophenols involves a one-pot sulfonating and reduction process, which aims to reduce waste and avoid harsh reagents. google.com The direct oxidation of benzene (B151609) to phenol (B47542) using nitrous oxide as a "green" oxidant is another area of research, though it is not yet commercially viable. wikipedia.org

For a synthetic route to be industrially viable, it must be scalable. Research into the synthesis of substituted pyrazoles has shown that simple adjustments, such as the choice of solvent and the addition of an acid catalyst, can significantly improve reaction yields and regioselectivity, making the process more scalable. organic-chemistry.org While this example does not directly involve 2-Fluoro-6-methoxythiophenol, the principles of optimizing reaction conditions for scalability are broadly applicable. The synthesis of 2-fluoro-6-methoxyphenol has been successfully scaled up, with yields of up to 80% at a 261 mmol scale, demonstrating the feasibility of producing key precursors in larger quantities. chemicalbook.com

Precursor Chemistry and Regioselective Functionalization

The synthesis of 2-Fluoro-6-methoxythiophenol is critically dependent on the availability and regioselective functionalization of its precursors. The starting material, 1-fluoro-3-methoxybenzene, can be selectively lithiated at the 2-position, which is ortho to both the fluorine and methoxy groups. chemicalbook.com This regioselectivity is crucial for introducing the thiol group at the desired position.

The regioselective synthesis of substituted thiophenes has been achieved through successive magnesiations and reactions with electrophiles, demonstrating precise control over the functionalization of aromatic rings. nih.gov Similarly, the regioselective synthesis of substituted pyrazoles highlights the importance of reaction conditions in controlling the outcome of the reaction. organic-chemistry.org These examples underscore the importance of understanding and controlling regioselectivity in the synthesis of specifically substituted aromatic compounds like 2-Fluoro-6-methoxythiophenol.

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations

Reactions Involving Thiol and Aromatic Moieties

The thiol and aromatic functionalities of 2-Fluoro-6-methoxythiophenol are the primary sites for chemical transformations. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom, combined with the nucleophilic and radical-prone nature of the thiol group, leads to a rich and complex reactivity profile.

While specific studies on the regioselective and stereoselective reactions of 2-Fluoro-6-methoxythiophenol are not extensively documented, the principles of organic chemistry allow for predictions of its behavior. In electrophilic aromatic substitution (EAS) reactions, the directing effects of the substituents are paramount. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The thiol group is generally a weak activating group and an ortho-, para-director. In the case of 2-Fluoro-6-methoxythiophenol, the positions ortho and para to the strongly activating methoxy group are already substituted. This would suggest that any further substitution on the aromatic ring would be directed by the methoxy group to the remaining available positions, though steric hindrance from the existing substituents would play a significant role. The regioselectivity in such reactions is often a result of a delicate balance between electronic and steric factors. jokke-svin.dkyoutube.com

Stereoselective reactions involving the thiol group, such as the thiol-ene reaction, are well-established. wikipedia.orgillinois.edu This reaction, which involves the addition of a thiol across a double bond, can proceed via a radical or a Michael-addition mechanism. The stereochemical outcome of such reactions is influenced by the nature of the alkene, the reaction conditions, and the structure of the thiol. For 2-Fluoro-6-methoxythiophenol, its participation in such reactions would be expected, and the stereoselectivity would be a key aspect of investigation. For instance, the addition of thiols to glycals can proceed with high stereoselectivity, providing access to important thio-linked glycomimetics.

Thiols are well-known to participate in radical reactions, and 2-Fluoro-6-methoxythiophenol is no exception. The S-H bond in thiols is relatively weak and can be homolytically cleaved to form a thiyl radical. These radicals can then engage in a variety of transformations, including addition to unsaturated systems and cyclization reactions. oregonstate.edumdpi.com The presence of substituents on the aromatic ring can influence the stability and reactivity of the thiyl radical.

Oxidative coupling of thiols to form disulfides is a common transformation. This can be achieved using a variety of oxidizing agents and reaction conditions, including chemical oxidants, transition-metal catalysis, photooxidation, and electro-oxidation. nih.gov These reactions can proceed through different intermediates, such as sulfenyl halides, thiyl radicals, and sulfenium ions. nih.gov For 2-Fluoro-6-methoxythiophenol, oxidative coupling would lead to the corresponding disulfide. The reaction conditions can be tuned to favor specific mechanistic pathways. For example, visible-light-promoted, catalyst-free conditions have been developed for the self- and cross-coupling of thiols.

Excited State Dynamics and Photochemistry

The photochemistry and photophysics of substituted thiophenols have been the subject of extensive research, providing a solid foundation for understanding the excited-state behavior of 2-Fluoro-6-methoxythiophenol. The presence of the fluoro and methoxy substituents significantly influences the electronic structure and subsequent dynamics upon photoexcitation.

Upon UV excitation, substituted thiophenols can undergo S-H bond fission. This process is often mediated by the interplay between different electronically excited states. Specifically, the dynamics are governed by the interaction of the initially populated S₁ (ππ) state with a nearby repulsive S₂ (πσ) state. acs.orgkaist.ac.krnih.gov The S-H bond predissociation dynamics of ortho-substituted thiophenols, such as 2-fluorothiophenol (B1332064) and 2-methoxythiophenol, have been investigated using techniques like picosecond time-resolved pump-probe spectroscopy. acs.orgkaist.ac.krnih.gov These studies reveal that the S-H bond rupture occurs via tunneling, a quantum mechanical phenomenon.

The nature and position of the substituents on the aromatic ring have a profound effect on the S-H bond dissociation energies and the dynamics of the process. For instance, the photodissociation dynamics of ortho-substituted thiophenols at 243 nm show that the branching ratios of the cofragment radicals are significantly reduced compared to bare thiophenol. nih.gov This is attributed to the different topology of the excited states of the ortho-substituted compounds, which leads to a wider spread of the reactive flux and encourages the molecule to follow an adiabatic path at the conical intersection. nih.gov

| Substituent (X) in X-C₆H₄-SH | Position | BDE (S-H) (kJ/mol) |

|---|---|---|

| H | - | 332.6 ± 4.0 |

| F | para | - |

| CH₃ | para | - |

| OCH₃ | para | - |

| NH₂ | para | -22.6 (relative to parent) |

Data adapted from studies on para- and meta-substituted thiophenols, highlighting the influence of substituents on the S-H bond strength. Specific values for 2-fluoro-6-methoxythiophenol are not available but trends can be inferred. researchgate.net

The photodissociation of thiophenols is a prime example of a nonadiabatic process, where the Born-Oppenheimer approximation breaks down. The dynamics are governed by conical intersections, which are points of degeneracy between electronic potential energy surfaces. rsc.org These intersections act as funnels for the efficient transfer of population from an excited electronic state to a lower-lying state, often leading to bond cleavage. rsc.orgnih.gov

For substituted thiophenols, the S-H bond dissociation is mediated by a conical intersection between the S₁ (ππ) and S₂ (πσ) states. acs.orgkaist.ac.krresearchgate.net The topography of this conical intersection seam is dynamically shaped by vibrational modes, particularly low-frequency out-of-plane vibrations. researchgate.net The efficiency of the nonadiabatic transition is highly sensitive to the molecular structure. In ortho-substituted thiophenols, the topology of the excited states differs from that of the parent thiophenol, leading to altered nonadiabatic transition probabilities. nih.gov Theoretical calculations have shown that for thiophenol, the nonadiabatic effect is significant, and the lifetimes of the excited states are considerably different when calculated with and without considering these effects. nih.gov

Quantum tunneling plays a crucial role in the S-H bond predissociation of substituted thiophenols, especially when the molecule is excited to vibrational levels below the classical barrier for dissociation. acs.orgkaist.ac.krnih.govnih.gov The hydrogen atom can tunnel through the potential energy barrier created by the avoided crossing of the S₁ and S₂ states.

Studies on ortho-substituted derivatives like 2-fluorothiophenol and 2-methoxythiophenol have provided deep insights into the multidimensional aspects of this tunneling process. acs.orgkaist.ac.krresearchgate.net The tunneling rate is influenced by the excitation of specific vibrational modes and by isotopic substitution (H/D). acs.orgkaist.ac.kr Semiclassical tunneling rate calculations, such as those based on the Wentzel-Kramers-Brillouin (WKB) approximation and the Zhu-Nakamura (ZN) theory, have been used to model these dynamics, although quantitative agreement with experimental results can be challenging to achieve. acs.orgkaist.ac.kr Interestingly, the ZN theory, which accounts for nonadiabatic coupling, provides a better explanation for the kinetic isotope effect observed in the tunneling rates compared to the WKB approximation. acs.orgkaist.ac.kr This highlights the importance of nonadiabatic effects in the tunneling dynamics near a conical intersection.

Nucleophilic Aromatic Substitution (SNAr) Potential of Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing aromatic rings. Unlike nucleophilic aliphatic substitution, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway. Current time information in Bangalore, IN. The reaction is initiated by the attack of a nucleophile on a carbon atom of the aromatic ring that bears a suitable leaving group, such as a halogen. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Current time information in Bangalore, IN. The aromaticity of the ring is temporarily broken in this step and is restored upon the expulsion of the leaving group. Current time information in Bangalore, IN.

For simple aryl halides, this pathway is generally unfavorable because the high energy of the intermediate makes its formation slow. Current time information in Bangalore, IN. However, the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group, can stabilize the Meisenheimer complex, thereby facilitating the reaction. Current time information in Bangalore, IN.

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation and cleavage a significant chemical challenge. The functionalization of fluoroarenes via the cleavage of a C-F bond is a topic of considerable interest for synthesizing new fluorinated building blocks. In the context of SNAr, the fluorine atom serves as the leaving group. Its high electronegativity makes the attached carbon atom electrophilic and susceptible to nucleophilic attack, but its strength as a leaving group is poor compared to other halogens in the absence of activating factors.

For 2-Fluoro-6-methoxythiophenol, the fluorine atom is positioned ortho to both the methoxy (-OCH₃) and thiol (-SH) groups. The activation and selective cleavage of its C-F bond in an SNAr reaction would be influenced by:

Electronic Effects: The methoxy group is typically an electron-donating group through resonance, which would tend to destabilize the negative charge of the Meisenheimer intermediate, thus deactivating the ring towards SNAr. The thiol group has a more complex electronic influence but can also act as an electron-donating group.

Pre-coordination: In reactions involving organometallic reagents (Grignard or organolithium), the oxygen of the methoxy group or the sulfur of the thiol group could potentially coordinate with the metal center, directing the nucleophile to the fluorine-bearing carbon atom and facilitating substitution.

While specific C-F bond activation studies on 2-Fluoro-6-methoxythiophenol are not prominent in the surveyed literature, research on related compounds like 2-fluoroanisole (B128887) demonstrates that SNAr reactions can proceed effectively with strong bases and nucleophiles, such as the anion of a secondary nitrile.

The regiochemical outcome and rate of SNAr reactions are highly dependent on the substitution pattern of the aromatic ring. Current time information in Bangalore, IN. Electron-withdrawing groups stabilize the anionic intermediate most effectively when they are positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the substituent through resonance. Current time information in Bangalore, IN. Conversely, substituents at the meta position have a much smaller effect on reactivity. Current time information in Bangalore, IN.

In the case of 2-Fluoro-6-methoxythiophenol, the substituents are positioned ortho to the fluorine atom. The electronic nature of these groups is a primary determinant of the molecule's reactivity in SNAr reactions.

Table 1: Expected Influence of Substituents on the SNAr Reactivity of 2-Fluoro-6-methoxythiophenol

| Substituent | Position Relative to Fluorine | Electronic Effect | Expected Impact on SNAr Reactivity |

|---|---|---|---|

| Methoxy (-OCH₃) | Ortho (C6) | Electron-donating (by resonance), weakly electron-withdrawing (by induction) | Primarily deactivating; may destabilize the Meisenheimer intermediate. |

Given that both the methoxy and thiol groups are generally considered electron-donating, they would be expected to decrease the molecule's intrinsic reactivity towards traditional SNAr compared to an arene with electron-withdrawing groups. However, reactions can still be driven to completion under forcing conditions (e.g., high temperatures, strong bases) or through alternative pathways like transition-metal-catalyzed processes. Steric hindrance from the two ortho substituents could also play a role, potentially slowing the approach of a bulky nucleophile.

Role in Catalysis and Ligand Design

The presence of a sulfur atom, a member of the chalcogen group, imparts specific properties to 2-Fluoro-6-methoxythiophenol that suggest potential utility in catalysis and as a ligand in coordination chemistry.

Chalcogens (Group 16 elements) are known for their ability to form unique non-covalent interactions called chalcogen bonds. These interactions occur between an electron-deficient region on the chalcogen atom (a σ-hole) and a Lewis base. Sulfur-containing molecules are widely used as ligands for transition metals.

As a thiophenol derivative, 2-Fluoro-6-methoxythiophenol possesses a soft sulfur donor atom, which typically forms strong bonds with soft metal ions. It could function as a monodentate ligand through the sulfur atom or potentially as a bidentate ligand if the methoxy group's oxygen atom also participates in coordination. The fluorine atom could influence the electronic properties of the ligand and the stability of the resulting metal complex. While specific investigations employing 2-Fluoro-6-methoxythiophenol as a ligand are not documented in the reviewed sources, its structure is analogous to other chalcogen-containing ligands used in the assembly of coordination polymers and complexes.

Organophotoredox catalysis utilizes light to initiate single-electron transfer processes, enabling a wide range of chemical transformations. Compounds that can be excited to a state where they can act as either an oxidant or a reductant are valuable in this field. Phenothiazines, which are heterocyclic structures containing both sulfur and nitrogen, are effective organic photocatalysts.

The sulfur atom in 2-Fluoro-6-methoxythiophenol makes it a chalcogen-containing compound. Chalcogens can facilitate the passage of electrons across aromatic systems, a property that is beneficial in photocatalysis. Although direct studies on the photocatalytic activity of 2-Fluoro-6-methoxythiophenol were not found, its structural elements suggest a potential for such applications. The development of new photocatalysts often involves the functionalization of aromatic cores, and SNAr reactions on fluoroarenes provide a route to synthesize highly tailored structures. Therefore, 2-Fluoro-6-methoxythiophenol could serve as a building block for more complex molecules with potential applications in organophotoredox catalysis.

Applications As a Synthetic Building Block and Intermediate

Utility in the Synthesis of Complex Organic Molecules

The strategic placement of the fluoro, methoxy (B1213986), and thiol groups on the benzene (B151609) ring makes 2-Fluoro-6-methoxythiophenol a promising starting material for the synthesis of a variety of intricate organic structures.

Heterocyclic Compound Synthesis Incorporating Thiophenol Scaffolds

The presence of the nucleophilic thiol group and the activated aromatic ring in 2-Fluoro-6-methoxythiophenol facilitates its use in the construction of various sulfur-containing heterocycles. Thiophenols are well-established precursors for the synthesis of a wide array of heterocyclic systems that are of significant interest in medicinal chemistry and materials science. The reactivity of the thiol group allows for its participation in cyclization reactions to form rings, while the fluorine and methoxy substituents can influence the regioselectivity of these transformations and the properties of the final products.

Construction of Diverse Sulfur-Containing Molecular Architectures

Beyond traditional heterocyclic synthesis, 2-Fluoro-6-methoxythiophenol can be employed to create a broad spectrum of molecules featuring a sulfur linkage. The thiol functionality is readily derivatized through reactions such as S-alkylation, S-arylation, and addition to unsaturated systems. These transformations allow for the incorporation of the 2-fluoro-6-methoxyphenylthio moiety into a larger molecular framework, enabling the synthesis of complex sulfides and other sulfur-containing compounds with tailored electronic and steric properties.

Design and Synthesis of Advanced Derivatives and Analogues

The 2-Fluoro-6-methoxythiophenol scaffold serves as an excellent starting point for the preparation of more complex derivatives and analogues. The reactivity of the thiol group, in combination with the potential for substitution on the aromatic ring, opens up numerous avenues for structural modification.

For instance, oxidation of the thiol group can lead to the corresponding sulfonyl chlorides, which are versatile intermediates for the synthesis of sulfonamides and sulfonate esters. Furthermore, the fluorine atom can potentially be displaced under specific nucleophilic aromatic substitution conditions, allowing for the introduction of other functional groups. The methoxy group can also be cleaved to reveal a phenol (B47542), providing another handle for further functionalization.

Below is a table of representative derivatives that can be conceptually designed from 2-Fluoro-6-methoxythiophenol:

| Derivative Class | Potential Synthetic Route | Key Intermediate |

| Sulfonamides | Oxidation followed by amination | 2-Fluoro-6-methoxybenzenesulfonyl chloride |

| Sulfonate Esters | Oxidation followed by esterification | 2-Fluoro-6-methoxybenzenesulfonyl chloride |

| Disulfides | Mild oxidation | Bis(2-fluoro-6-methoxyphenyl) disulfide |

| Thioethers | S-alkylation or S-arylation | 2-Fluoro-6-methoxythiophenol |

Contribution to Organometallic Chemistry and Material Science Precursors

The thiol group of 2-Fluoro-6-methoxythiophenol can act as a ligand for various metal centers, suggesting its utility in the field of organometallic chemistry. The formation of metal-thiolate complexes can lead to novel catalysts or materials with interesting electronic and photophysical properties. The presence of the fluorine and methoxy groups can modulate the electron density at the sulfur atom, thereby influencing the properties of the resulting metal complexes.

In material science, fluorinated and sulfur-containing aromatic compounds are of interest for the development of organic electronics, polymers, and other advanced materials. 2-Fluoro-6-methoxythiophenol can serve as a monomer or a precursor to monomers for polymerization reactions, leading to materials with tailored thermal, electronic, and surface properties. The combination of the polarizable sulfur atom and the electronegative fluorine atom can impart unique characteristics to such materials.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Vibrational Spectroscopy

High-resolution vibrational spectroscopy in the gas phase provides invaluable insights into the fundamental vibrational modes and the subtle interplay between electronic and nuclear motions within a molecule, free from solvent effects.

Resonance Two-Photon Ionization (R2PI) is a highly sensitive and selective technique used to obtain electronic spectra of jet-cooled molecules with vibrational and, in some cases, rotational resolution. researchgate.net In an R2PI experiment, a tunable laser excites a molecule to an intermediate electronic state (S₁). A second photon, from the same or a different laser, then ionizes the molecule from this excited state. The resulting ions are detected, typically in a time-of-flight mass spectrometer, as a function of the excitation laser wavelength. This method allows for mass-selective spectroscopy, ensuring that the obtained spectrum corresponds to the molecule of interest. researchgate.net

Slow-Electron Velocity-Map Imaging (SEVI) is a high-resolution variant of photoelectron spectroscopy that provides detailed information about the vibrational and electronic structure of neutral molecules by photodetaching an electron from the corresponding anion. mdpi.comwisc.edu The technique is particularly powerful for resolving low-frequency vibrations and vibronic coupling. wisc.eduberkeley.edu By analyzing the kinetic energy of the ejected electrons with high precision, SEVI can map out the vibrational energy levels of the neutral ground state (D₀) and any accessible excited states. mdpi.comwisc.edu

In the context of 2-Fluoro-6-methoxythiophenol, SEVI would be applied to its corresponding anion. While direct SEVI studies on this specific anion are not published, extensive research on 2-methoxythiophenol (2-MTP) offers significant insights. aip.orgkaist.ac.kr The SEVI spectra of 2-MTP, recorded via different S₁ vibronic intermediate states, have allowed for the assignment of numerous vibrational modes in the neutral ground state (D₀). aip.org These studies reveal that the transition from the S₁ state to the D₀ state is accompanied by changes in molecular geometry, particularly a planar to pseudo-planar structural change. kaist.ac.kr For 2-Fluoro-6-methoxythiophenol, SEVI would similarly elucidate the ground state vibrational frequencies and provide information on the geometry changes upon ionization. The fluorine substituent would likely influence the vibrational mode frequencies, particularly those involving the aromatic ring and the adjacent functional groups.

Based on the study of 2-methoxythiophenol, a table of expected prominent vibrational modes for 2-Fluoro-6-methoxythiophenol that could be resolved by SEVI is presented below. The frequencies are adapted from the 2-MTP data and are indicative of the types of vibrations to be expected.

| Vibrational Mode Number | Description | Expected Frequency Range (cm⁻¹) |

| ν₄₅ | Out-of-plane methoxy (B1213986) torsion | 100 - 150 |

| ν₄₄ | Out-of-plane flapping | 150 - 200 |

| ν₃₀ | In-plane rocking | 180 - 230 |

| ν₂₉ | In-plane deformation | 280 - 330 |

This table is illustrative and based on data for 2-methoxythiophenol. Actual frequencies for 2-Fluoro-6-methoxythiophenol will vary.

Raman and Fourier-Transform Infrared (FT-IR) spectroscopy are complementary vibrational spectroscopy techniques that are fundamental for the structural characterization of molecules. researchgate.netresearchgate.net FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a comprehensive vibrational fingerprint of a molecule.

For 2-Fluoro-6-methoxythiophenol, FT-IR and Raman spectroscopy would be used to identify its characteristic functional groups and to obtain information about its molecular structure. While a published spectrum for this specific compound is not available, the expected vibrational frequencies can be inferred from related molecules such as 2-methoxythiophenol, 2-fluoroanisole (B128887), and other substituted benzenes. researchgate.netepstem.netspectrabase.com

Key vibrational modes and their expected spectral regions for 2-Fluoro-6-methoxythiophenol are summarized in the table below.

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Notes |

| S-H Stretch | FT-IR, Raman | 2550 - 2600 | Typically a weak band in the IR spectrum. |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Multiple bands are expected. |

| Aliphatic C-H Stretch (Methoxy) | FT-IR, Raman | 2830 - 2970 | Asymmetric and symmetric stretches. |

| C=C Stretch (Aromatic Ring) | FT-IR, Raman | 1400 - 1600 | Several bands are characteristic of the benzene (B151609) ring. |

| C-O Stretch (Methoxy) | FT-IR, Raman | 1230 - 1270 (asymmetric), 1020 - 1060 (symmetric) | Strong bands in the IR spectrum. |

| C-F Stretch | FT-IR, Raman | 1200 - 1300 | Can be a strong band in the IR spectrum. |

| C-S Stretch | FT-IR, Raman | 600 - 800 | Often weak and can be difficult to assign. |

This table provides expected ranges based on characteristic group frequencies and data from related compounds.

Advanced Nuclear Magnetic Resonance (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Advanced NMR techniques provide detailed information about the connectivity of atoms and the stereochemistry of a molecule.

COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. For 2-Fluoro-6-methoxythiophenol, a COSY spectrum would show correlations between the aromatic protons, helping to assign their relative positions on the ring. youtube.com

HSQC spectra show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). This allows for the direct assignment of carbon signals based on the already assigned proton signals. youtube.com

HMBC experiments reveal correlations between protons and carbons over longer ranges (typically two to four bonds). This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular skeleton by observing correlations across heteroatoms. youtube.com

For 2-Fluoro-6-methoxythiophenol, an HMBC spectrum would be crucial for confirming the connectivity between the methoxy group and the aromatic ring, and for assigning the quaternary carbons C-2 and C-6.

¹⁹F NMR spectroscopy is a highly sensitive technique used to study fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an excellent NMR probe. The chemical shift of a fluorine atom is very sensitive to its electronic environment, and ¹⁹F NMR spectra often exhibit a wide chemical shift range, which minimizes signal overlap. wikipedia.orgnih.gov

In 2-Fluoro-6-methoxythiophenol, the ¹⁹F NMR spectrum would consist of a single resonance, the chemical shift of which would be indicative of the electronic effects of the ortho-methoxy and ortho-thiol groups. The fluorine atom will also exhibit spin-spin coupling to the nearby aromatic protons, providing further structural information. The magnitude of these couplings (J-couplings) depends on the number of bonds separating the interacting nuclei. wikipedia.orgrsc.org

While the specific ¹⁹F chemical shift for 2-Fluoro-6-methoxythiophenol is not documented in the provided search results, it can be estimated based on data for related compounds like 2-fluoroanisole. nih.govacs.orgnih.gov The chemical shift is typically reported relative to a standard such as CFCl₃. The presence of both an electron-donating methoxy group and a thiol group in the ortho positions will influence the electron density around the fluorine atom and thus its chemical shift.

Mass Spectrometry (MS) Fragmentation Pathway Elucidation

Systematic Studies of Ion Fragmentation Mechanisms

While direct systematic studies on the ion fragmentation of 2-Fluoro-6-methoxythiophenol are not extensively documented in publicly available literature, the fragmentation mechanisms can be predicted based on established principles for related aromatic compounds, including thiophenols, anisoles, and fluorinated aromatics. iaea.orgrsc.orglibretexts.orgwhitman.edu The molecular ion (M⁺˙) peak would be prominent due to the stability of the aromatic ring. whitman.edu

Key fragmentation pathways for 2-Fluoro-6-methoxythiophenol would likely involve the following cleavages:

Loss of a Methyl Radical (CH₃): A common fragmentation for methoxy-substituted aromatics (anisoles) is the loss of a methyl radical (M-15) from the methoxy group, leading to the formation of a stable phenoxide-like cation. miamioh.eduosti.gov The subsequent loss of carbon monoxide (CO) from this intermediate (M-15-28) is also a characteristic fragmentation. miamioh.edu

Loss of Formaldehyde (B43269) (H₂CO): Another significant pathway for anisole (B1667542) derivatives involves the rearrangement and elimination of a neutral formaldehyde molecule (M-30). iaea.orgosti.govresearchgate.net

Cleavage of the C-S and S-H Bonds: Thiophenols typically exhibit cleavage of the S-H bond to form an [M-H]⁺ ion. The C-S bond can also cleave, leading to the loss of the thiol group or the formation of a C₆H₅S⁺ ion (thiophenium ion). researchgate.netresearchgate.net

Loss of Fluorine and Related Fragments: Fluorinated aromatic compounds can lose a fluorine radical (M-19) or eliminate HF (M-20). rsc.org The migration of fluorine to other atoms in the fragmenting ion has also been observed in some perhalogenated compounds. rsc.orgresearchgate.net

Ring Fragmentation: The aromatic ring itself can fragment, typically after initial losses of substituents. A common fragment from substituted benzenes is the C₆H₅⁺ ion at m/z 77. whitman.edu The tropylium (B1234903) ion (m/z 91) is characteristic of alkylbenzenes, but rearrangements leading to ions of similar mass could potentially occur. whitman.edu

The interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom influences the stability of the various fragment ions, thereby determining the relative intensities of the peaks in the mass spectrum. nih.gov

Table 1: Predicted Major Mass Spectrometric Fragments of 2-Fluoro-6-methoxythiophenol

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 158 | [C₇H₇FOS]⁺˙ | - | Molecular Ion (M⁺˙) |

| 143 | [C₆H₄FOS]⁺ | •CH₃ | Loss of methyl radical from methoxy group |

| 128 | [C₆H₄FS]⁺˙ | H₂CO | Loss of formaldehyde from methoxy group |

| 125 | [C₇H₆FO]⁺ | •SH | Cleavage of the C-S bond |

| 115 | [C₅H₄OS]⁺ | •CH₃, CO | Loss of methyl followed by loss of carbon monoxide |

| 99 | [C₅H₄S]⁺˙ | H₂CO, CHO | Loss of formaldehyde followed by formyl radical |

Application of High-Resolution MS for Reaction Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for analyzing reaction pathways due to its ability to provide exact mass measurements, which allows for the unambiguous determination of elemental compositions for reactants, intermediates, and products. mdpi.comnih.gov Techniques like parallel reaction monitoring (PRM), performed on high-resolution instruments, enable highly specific and selective quantification and identification of target molecules in complex mixtures. mdpi.comresearchgate.netnih.gov

In the context of reactions involving 2-Fluoro-6-methoxythiophenol, HRMS can be employed to:

Monitor Reaction Progress: By taking aliquots of a reaction mixture over time, HRMS can track the disappearance of starting materials and the appearance of products. This is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading. purdue.edu

Identify Transient Intermediates: Soft ionization techniques coupled with HRMS can detect and identify short-lived reaction intermediates. For instance, in metal-catalyzed cross-coupling reactions, HRMS can help identify organometallic intermediates, providing direct evidence for the proposed catalytic cycle. purdue.edu

Characterize Byproducts: HRMS facilitates the identification of minor byproducts, which is essential for understanding competing reaction pathways and improving the selectivity of a synthetic method.

Confirm Product Structures: The exact mass measurement provided by HRMS is a primary method for confirming the elemental composition of a newly synthesized compound, complementing data from NMR and other spectroscopic techniques. acs.org For example, in studying the products of a sulfonium (B1226848) salt-mediated reaction, HRMS would be used to confirm the incorporation of the thiophenol moiety into the final product. acs.org

X-ray Diffraction (XRD) for Supramolecular Structure Analysis

X-ray diffraction (XRD) on single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state. This analysis is fundamental to understanding the conformation of a molecule and the nature of the intermolecular forces that govern its packing in a crystal lattice.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of 2-Fluoro-6-methoxythiophenol would be dictated by a variety of weak intermolecular interactions. The presence of fluoro, methoxy, and thiol groups allows for a complex interplay of hydrogen bonds and other non-covalent forces.

Hydrogen Bonding: The thiol group (-SH) is a potential hydrogen bond donor. While generally a weaker proton donor than the hydroxyl group, it can form S-H···S hydrogen bonds, which have been shown to be significant in the self-aggregation of thiophenol. nih.govniscpr.res.in Intramolecular S-H···O or S-H···F hydrogen bonds might also occur, influencing the conformation of the molecule. oup.com The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.

C-H···F and C-H···O Interactions: The fluorine atom, despite its high electronegativity, is a weak hydrogen bond acceptor. However, C-H···F interactions are frequently observed in the crystal structures of fluorinated organic compounds and can play a significant role in crystal packing. nih.govacs.org The strength of these interactions is enhanced when the carbon atom of the C-H bond is more acidic. acs.org Similarly, C-H···O interactions involving the methoxy group are expected.

π-π Stacking: Aromatic rings can interact through π-π stacking. The substitution pattern on the benzene ring influences the nature of this stacking. The electron-donating methoxy group and the electron-withdrawing fluorine atom create a dipole moment across the ring, which could favor offset or anti-parallel stacking arrangements to minimize electrostatic repulsion. nih.gov Studies on thiophenol dimers have revealed that π-stacking, anchored by a sulfur-centered hydrogen bond, is a dominant aggregation motif. nih.gov

Solid-State Conformation and Crystal Packing Effects

The conformation of 2-Fluoro-6-methoxythiophenol in the solid state—specifically the orientation of the methoxy and thiol groups relative to the benzene ring—is determined by the balance between intramolecular steric effects and favorable intermolecular interactions.

Crystallographic Insights into Reaction Products and Intermediates

X-ray crystallography is an unparalleled tool for unambiguously determining the structure of reaction products and, in favorable cases, stable intermediates. researchgate.netacs.org This is particularly valuable when reactions can lead to multiple isomers or unexpected rearrangements.

For instance, in reactions where 2-Fluoro-6-methoxythiophenol acts as a nucleophile, XRD analysis of the product would confirm the site of attachment and the stereochemistry of the newly formed bond. Studies on the reaction of thiophenol with glucal epoxides have utilized XRD to determine the precise conformation and configuration of the resulting phenylthioglycoside product. rsc.org Similarly, crystallographic analysis has been essential in confirming the structures of complex organometallic intermediates and products formed from reactions involving thiophenol-based ligands. acs.orgresearchgate.net The solid-state structure of a reaction product provides crucial information on its conformation, which can be influenced by the electronic effects of the fluoro and methoxy substituents.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the geometry, stability, and electronic characteristics of 2-Fluoro-6-methoxythiophenol.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules. researchgate.netaps.orgnih.govproquest.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the many-electron wavefunction. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 2-Fluoro-6-methoxythiophenol, a process known as geometry optimization.

Through geometry optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated. For a molecule like 2-Fluoro-6-methoxythiophenol, DFT can elucidate the orientation of the methoxy (B1213986) (-OCH₃) and thiol (-SH) groups relative to the fluorinated benzene (B151609) ring. These calculations can also reveal the presence and strength of intramolecular interactions, such as a potential hydrogen bond between the hydrogen of the thiol group and the oxygen of the methoxy group.

Beyond structure, DFT is used to compute a range of molecular properties, including:

Total Energy: A measure of the molecule's stability.

Vibrational Frequencies: These correspond to the energies of molecular vibrations and can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.

Thermochemical Data: Properties like enthalpy, entropy, and Gibbs free energy can be calculated, providing a basis for understanding the molecule's thermodynamic stability.

| Property | Calculated Value (2-methoxythiophenol) | Method/Basis Set |

| S-H Bond Length | 1.34 Å | DFT/B3LYP |

| C-S Bond Length | 1.77 Å | DFT/B3LYP |

| O-CH₃ Bond Length | 1.36 Å | DFT/B3LYP |

| S-H···O Distance | 2.18 Å | RICC2/aug-cc-pVDZ |

This table presents illustrative data for the analogous compound 2-methoxythiophenol to demonstrate the output of DFT calculations. The values for 2-Fluoro-6-methoxythiophenol would differ due to the presence of the fluorine atom.

To understand how 2-Fluoro-6-methoxythiophenol interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method is an extension of DFT used to investigate the properties of electronically excited states. nih.gov TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis spectrum) of the molecule by calculating the energies of transitions from the ground state to various excited states.

For 2-Fluoro-6-methoxythiophenol, TD-DFT would identify the key electronic transitions, such as π → π* transitions within the aromatic ring and transitions involving the lone pairs on the sulfur and oxygen atoms. The results provide the excitation energies and oscillator strengths for each transition, which correspond to the position and intensity of absorption peaks in the experimental spectrum. This allows for a detailed assignment of spectral features and an understanding of how the substituents (fluoro, methoxy, and thiol groups) influence the molecule's photophysical properties. Studies on the similar molecule 2-methoxythiophenol have shown that the S₁ (first excited state) involves the transfer of electron density from the sulfur and oxygen atoms to the aromatic π* orbital.

For even higher accuracy, particularly for challenging systems or for benchmarking DFT results, a range of ab initio ("from the beginning") methods are available. These methods are based on first principles without the use of empirical parameters.

Møller-Plesset Perturbation Theory (MP2): This method improves upon the basic Hartree-Fock approach by including electron correlation, which is crucial for accurately describing molecular energies and non-covalent interactions. For 2-Fluoro-6-methoxythiophenol, MP2 could provide a more refined ground-state geometry and energy.

Resolution of Identity Coupled Cluster (RICC2): This is a highly accurate method for calculating the properties of excited states. In studies of the related 2-methoxythiophenol, RICC2 has been used to predict the geometry of the first excited state (S₁) and the energy barrier to planarity, providing deep insight into the molecule's structural dynamics upon excitation.

Configuration Interaction Singles (CIS): CIS is a basic ab initio method for examining excited states. While generally less accurate than TD-DFT or RICC2, it can provide a qualitative understanding of electronic transitions.

Complete Active Space Self-Consistent Field (CASSCF): This is a powerful multireference method used for systems where electron correlation is very strong, such as when describing bond breaking or electronically complex excited states. For 2-Fluoro-6-methoxythiophenol, CASSCF could be used to study potential photodissociation pathways, for instance, the breaking of the S-H bond upon absorption of UV light.

Molecular Orbital and Reactivity Analysis

Understanding the arrangement and energy of molecular orbitals is key to predicting a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For 2-Fluoro-6-methoxythiophenol, the HOMO is expected to have significant contributions from the lone pair electrons on the sulfur atom, making it the primary site for electrophilic attack. The LUMO is likely to be a π* antibonding orbital distributed over the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. Computational methods like DFT are used to calculate the energies of these orbitals and visualize their spatial distribution.

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest energy orbital containing electrons; likely localized on the sulfur atom. | Acts as an electron donor; site for reaction with electrophiles. |

| LUMO | Lowest energy orbital without electrons; likely a π* orbital of the benzene ring. | Acts as an electron acceptor; site for reaction with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an excellent tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its reactive behavior.

In an MEP map of 2-Fluoro-6-methoxythiophenol:

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with high electron density. These are the most likely sites for electrophilic attack. Such regions would be expected around the sulfur and oxygen atoms due to their lone pairs.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack. The hydrogen atom of the thiol group (-SH) would be a prominent blue region, indicating its acidic nature.

The MEP map provides a comprehensive picture of the charge distribution, complementing FMO theory and offering a more intuitive guide to the molecule's reactivity towards charged or polar species.

Mechanistic Simulations and Dynamics

Computational dynamics and simulations offer a window into the time-resolved behavior of molecules during chemical reactions. For 2-Fluoro-6-methoxythiophenol, these techniques can elucidate reaction mechanisms, predict the lifetimes of transient species, and rationalize kinetic observations.

Predicting the most likely pathways a reaction will follow is a cornerstone of computational chemistry. This involves mapping the potential energy surface (PES) of the reacting system to identify reactants, products, intermediates, and the transition states that connect them. Methods like Density Functional Theory (DFT) are commonly used to calculate the energies of these stationary points.

For 2-Fluoro-6-methoxythiophenol, a plausible reaction to study would be its electrophilic aromatic substitution. Theoretical calculations could predict the regioselectivity of the reaction, determining whether an incoming electrophile would favor addition at the positions ortho, meta, or para to the existing substituents. The fluorine and methoxy groups exert competing electronic effects (inductive withdrawal vs. resonance donation) that computational analysis can untangle. By calculating the activation energies for each possible pathway, the most favorable product can be predicted. For instance, kinetic analysis of anisole (B1667542) conversion over zeolites shows that both bimolecular and unimolecular reactions are key parts of the reaction pathway. ou.edu

Hypothetical Data Table: Predicted Activation Energies for Electrophilic Bromination

Disclaimer: The following data is illustrative and represents hypothetical values that would be obtained from a DFT study (e.g., at the B3LYP/6-311+G(d,p) level) to demonstrate the output of such an analysis. These are not published experimental or computational results.

| Substitution Position | Relative Transition State Energy (kcal/mol) | Predicted Kinetic Favorability |

| C3 (ortho to -OCH₃) | 18.5 | Moderate |

| C4 (para to -F) | 16.2 | Highest |

| C5 (ortho to -F) | 21.8 | Lowest |

This hypothetical analysis suggests that the C4 position would be the most likely site of electrophilic attack due to the lower energy barrier.

Chemical reactions that are initiated by light (photochemistry) or involve transitions between different electronic states cannot be fully described by the Born-Oppenheimer approximation. Nonadiabatic dynamics simulations are employed to model these complex events. aip.org These simulations track the nuclear motion across multiple, often intersecting, potential energy surfaces (e.g., ground state S₀, first excited singlet state S₁, first triplet state T₁).

For 2-Fluoro-6-methoxythiophenol, excitation with UV light could lead to several photochemical outcomes, such as the cleavage of the S-H or O-CH₃ bond. Nonadiabatic dynamics could simulate the evolution of the molecule after photoexcitation, predicting the timescale for processes like internal conversion (e.g., S₁ → S₀) or intersystem crossing (S₁ → T₁). researchgate.net These simulations identify regions of the PES where electronic states become degenerate, known as conical intersections, which act as efficient funnels for population transfer between states. ufsc.br Studies on other aromatic molecules have shown that such internal conversions can occur on sub-picosecond timescales. acs.orgyork.ac.uk

Hypothetical Data Table: Simulated Excited State Dynamics

Disclaimer: The following data is illustrative, based on typical timescales for aromatic molecules, and does not represent published results for 2-Fluoro-6-methoxythiophenol.

| Process | Initial State | Final State | Key Surface Crossing Feature | Predicted Lifetime (ps) |

| Internal Conversion | S₁ (ππ) | S₀ | S₁/S₀ Conical Intersection | 0.8 |

| Intersystem Crossing | S₁ (ππ) | T₁ (nπ) | Spin-Orbit Coupling Point | 12.5 |

| S-H Bond Fission | T₁ (nπ) | Dissociated Radicals | Dissociative PES | >50 |

This hypothetical data indicates an ultrafast relaxation from the initially excited singlet state back to the ground state, competing with a slower transition to the triplet state, which may then lead to bond cleavage.

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining if a bond to a specific atom is broken in the rate-determining step of a reaction. youtube.com By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), a change in the reaction rate can be observed. Computational modeling can predict the magnitude of the KIE for a proposed mechanism, which can then be compared to experimental values.

For example, in a reaction involving the cleavage of the S-H bond of 2-Fluoro-6-methoxythiophenol, one could compare the reaction rate of the normal compound with that of its S-D deuterated analogue. A significant primary KIE (kH/kD > 2) would strongly suggest that the S-H bond is broken in the rate-limiting step. Conversely, a KIE close to 1 (kH/kD ≈ 1) would indicate that this bond cleavage occurs in a fast step after the rate-determining step, a common finding in many electrophilic aromatic substitution reactions. acs.org KIE modeling is also crucial for identifying quantum tunneling, where a particle passes through an energy barrier instead of over it, which is often indicated by unusually large KIE values. nih.gov

Hypothetical Data Table: Calculated KIEs for a Proposed Reaction Mechanism

Disclaimer: The following data is illustrative and demonstrates how KIE modeling could be used to distinguish between two possible mechanisms. These are not published results.

| Reaction | Isotopic Substitution | Mechanism A (S-H cleavage is rate-limiting) | Mechanism B (Ring addition is rate-limiting) |

| Thiol Oxidation | S-H / S-D | Calculated kH/kD = 5.2 | Calculated kH/kD = 1.1 |

| Electrophilic Substitution | C4-H / C4-D | Calculated kH/kD = 1.2 | Calculated kH/kD = 1.05 |

The significant KIE predicted for Mechanism A in the thiol oxidation provides a clear, testable hypothesis to distinguish it from Mechanism B.

Advanced Bonding and Conformational Analysis

Understanding the intricate details of the electron distribution and vibrational properties within a molecule provides fundamental insights into its stability, structure, and reactivity.

The Quantum Theory of Atoms in Molecules (QTAIM) is a method that analyzes the topology of the electron density (ρ) to characterize chemical bonding. nih.gov Instead of assigning bonds based on Lewis structures, QTAIM identifies bond critical points (BCPs)—saddle points in the electron density that connect two atomic nuclei. The properties at these points, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.

For 2-Fluoro-6-methoxythiophenol, a QTAIM analysis would quantify the strengths and types of its key bonds.

Covalent Bonds (e.g., C-S, C-F): Characterized by high ρ(r) and a large, negative Laplacian (∇²ρ(r) < 0), indicating significant charge concentration.

Polar/Ionic Interactions: A positive Laplacian (∇²ρ(r) > 0) signifies charge depletion at the BCP, typical of closed-shell interactions like ionic bonds or strong hydrogen bonds. This analysis could precisely describe the polar covalent nature of the C-F bond and characterize any potential intramolecular hydrogen bonding between the S-H group and the adjacent methoxy oxygen.

Hypothetical Data Table: QTAIM Parameters at Bond Critical Points

Disclaimer: The following data is illustrative, based on typical values for similar bonds, and does not represent published results for 2-Fluoro-6-methoxythiophenol.

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Characterization |

| C-F | 0.215 | +0.08 | Polar Covalent |

| C-S | 0.140 | -0.31 | Covalent |

| S-H | 0.165 | -0.45 | Covalent |

| C-O | 0.260 | -0.89 | Polar Covalent |

| H···O (intramolecular) | 0.018 | +0.05 | Weak Hydrogen Bond |

These hypothetical results quantify the covalent nature of the C-S and S-H bonds and the polar nature of the C-F and C-O bonds, and suggest the presence of a weak intramolecular hydrogen bond.

While standard vibrational analysis calculates normal modes, which are often delocalized over many atoms, Local Vibrational Mode (LVM) analysis provides a way to quantify the intrinsic strength of individual chemical bonds. smu.edusmu.edu LVM theory mathematically decouples the complex, coupled motions of a normal mode into individual local mode contributions. readthedocs.io The resulting local stretching force constant (kᵃ) for a specific bond is a direct measure of its intrinsic strength, free from mass-coupling effects. mqm2022.org

An LVM analysis of 2-Fluoro-6-methoxythiophenol would provide definitive force constants for the C-F, C-O, C-S, and S-H bonds. By comparing these force constants to those in reference molecules (e.g., fluorobenzene, anisole, thiophenol), one could precisely quantify the electronic effects of the substituents on the bond strengths. For example, it could determine whether the electron-withdrawing fluorine atom strengthens or weakens the adjacent C-O bond of the methoxy group. This method provides a more direct and physically meaningful measure of bond strength than bond lengths or delocalized normal mode frequencies alone. nih.gov

Hypothetical Data Table: Local Mode Force Constants and Frequencies

Disclaimer: The following data is illustrative and is intended to show how LVM analysis quantifies bond strength. These are not published results.

| Bond | Local Stretching Force Constant, kᵃ (mdyn/Å) | Local Vibrational Frequency, ωᵃ (cm⁻¹) | Comparison to Reference Molecule |

| S-H | 3.95 | 2580 | Slightly weaker than in Thiophenol (4.01 mdyn/Å) |

| C-F | 5.58 | 1215 | Slightly stronger than in Fluorobenzene (5.52 mdyn/Å) |

| C-S | 3.12 | 710 | Stronger than in Thiophenol (2.98 mdyn/Å) |

| C-O | 5.30 | 1045 | Weaker than in Anisole (5.45 mdyn/Å) |

This hypothetical analysis suggests that the substituents have a measurable electronic impact, slightly weakening the S-H bond while strengthening the C-S bond, providing a detailed picture of the intramolecular electronic environment.

Conformational Energy Landscape Exploration

The conformational flexibility of 2-Fluoro-6-methoxythiophenol is primarily determined by the orientation of the thiol (-SH) and methoxy (-OCH₃) groups relative to the benzene ring and to each other. The exploration of its conformational energy landscape through theoretical and computational chemistry approaches provides valuable insights into the molecule's structure, stability, and potential interactions. While specific experimental or computational studies on the conformational analysis of 2-Fluoro-6-methoxythiophenol are not extensively available in the reviewed literature, the landscape can be predicted by analogy with related substituted benzenes, such as thiophenols and anisoles.

The key degrees of freedom that define the conformational space of this molecule are the dihedral angles associated with the rotation of the thiol and methoxy groups. These are typically defined as the C2-C1-S-H and C1-C2-O-C(H₃) dihedral angles, respectively. The interplay of steric hindrance, intramolecular hydrogen bonding, and electronic effects governs the relative energies of the possible conformers.

Key Conformational Factors:

Rotation of the Thiol Group: The rotation of the S-H bond around the C-S axis is a primary source of conformational isomerism. In many substituted thiophenols, the orientation of the S-H bond is influenced by potential intramolecular interactions with adjacent substituents.

Rotation of the Methoxy Group: Similarly, the rotation of the methyl group of the methoxy substituent around the C-O axis leads to different conformers. The barrier to this rotation is influenced by steric interactions with the neighboring fluoro and thiol groups. Electron-donating groups, like the methoxy group, can have their rotational barriers influenced by electronic interactions with the aromatic ring. researchgate.net

Intramolecular Hydrogen Bonding: A significant factor in determining the preferred conformation is the possibility of intramolecular hydrogen bond formation. In the case of 2-Fluoro-6-methoxythiophenol, several types of weak hydrogen bonds could be considered:

S-H···F: An interaction between the thiol hydrogen and the fluorine atom. The existence and strength of such bonds can be crucial in stabilizing specific conformers. Studies on fluorinated thiophenols suggest that intramolecular hydrogen bonding involving fluorine can occur, influencing conformational preferences. acs.org

S-H···O: An interaction between the thiol hydrogen and the oxygen of the methoxy group.

C-H···F/O: Interactions involving the aromatic or methyl hydrogens.

Predicted Conformers and Relative Energies:

Based on the analysis of related molecules, several planar or near-planar conformers for 2-Fluoro-6-methoxythiophenol can be postulated. The relative energies of these conformers would be determined by the balance of the aforementioned interactions. For instance, a conformer stabilized by an S-H···F or S-H···O intramolecular hydrogen bond would likely represent a local or global minimum on the potential energy surface. However, steric repulsion between the bulky sulfur atom of the thiol group, the methoxy group, and the fluorine atom will also play a critical role in destabilizing certain orientations.

The exploration of the conformational energy landscape would typically involve scanning the potential energy surface by systematically varying the key dihedral angles. High-level quantum mechanical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be employed to calculate the energy of each conformation.

Illustrative Data Table of Potential Conformers:

Since specific computational data for 2-Fluoro-6-methoxythiophenol is not available in the surveyed literature, the following table is a hypothetical representation of the type of data that would be generated from a computational conformational analysis. The dihedral angles and relative energies are illustrative and intended to demonstrate the expected outcome of such a study.

| Conformer | C2-C1-S-H Dihedral Angle (°) (Hypothetical) | C1-C2-O-C(H₃) Dihedral Angle (°) (Hypothetical) | Key Intramolecular Interaction (Predicted) | Relative Energy (kcal/mol) (Hypothetical) |

| I | ~0 | ~0 | S-H···F hydrogen bond | 0.0 (Global Minimum) |

| II | ~180 | ~0 | Steric repulsion between H(S) and methoxy group | ~2.5 |

| III | ~0 | ~180 | Steric repulsion between S and methyl group | ~3.0 |

| IV | ~180 | ~180 | S-H···O hydrogen bond | ~1.5 |

Note: The data in this table is hypothetical and serves to illustrate the expected results from a computational study. The actual values would need to be determined through rigorous quantum chemical calculations.

The results of such a computational exploration would reveal the global minimum energy conformation, as well as other low-energy conformers and the energy barriers separating them. This information is fundamental for understanding the molecule's behavior in different environments and its potential for molecular recognition and reactivity.

Future Research Directions and Outlook

Exploration of Unexplored Reactivity Manifolds and Chemical Transformations

The reactivity of the thiol group is well-established, but its behavior when influenced by adjacent fluoro and methoxy (B1213986) substituents in 2-fluoro-6-methoxythiophenol is not fully charted. Future research could delve into several areas of its fundamental reactivity. For instance, the acidity of the thiol proton is expected to be modulated by the opposing electronic effects of the neighboring groups, influencing its nucleophilicity and its behavior in base-catalyzed reactions.

A significant area for exploration is its participation in metal-catalyzed cross-coupling reactions. While the coupling of thiols is a known method for C-S bond formation, the specific substitution pattern of 2-fluoro-6-methoxythiophenol could lead to unique reactivity or selectivity. For example, the fluorine atom could influence the oxidative addition step at a metal center, potentially enabling novel transformations that are challenging with other thiophenols. Research into its utility in reactions like the Chan-Lam and Buchwald-Hartwig aminations could yield new protocols for the synthesis of complex sulfur-containing molecules.

Furthermore, the potential for intramolecular reactions, leveraging the proximity of the three functional groups, remains largely unexplored. Investigations could focus on cyclization reactions to form novel heterocyclic systems containing both sulfur and oxygen, with the fluorine atom serving as a handle for further synthetic modifications or as a tool for tuning the electronic properties of the resulting heterocycles.

Advancements in Asymmetric Synthesis Utilizing 2-Fluoro-6-methoxythiophenol Scaffolds

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. mdpi.com Thiophenols have been employed as nucleophiles in various asymmetric addition reactions, often catalyzed by chiral metal complexes. nih.gov The distinct electronic and steric environment of 2-fluoro-6-methoxythiophenol makes its derivatives promising candidates for ligands in new chiral catalysts or as prochiral nucleophiles in asymmetric transformations.

The development of chiral ligands based on the 2-fluoro-6-methoxythiophenol scaffold could lead to catalysts with novel reactivity and selectivity. The sulfur atom can coordinate to a metal center, while the stereoelectronic influence of the ortho-fluoro and -methoxy groups could create a well-defined chiral pocket. Such ligands could find application in a range of asymmetric reactions, including hydrogenations, hydrosilylations, and conjugate additions.

Moreover, the use of 2-fluoro-6-methoxythiophenol as a nucleophile in asymmetric Michael additions, Mannich reactions, and other carbon-carbon bond-forming reactions is a fertile ground for research. mdpi.com The enantioselectivity of these reactions is often highly dependent on the steric and electronic properties of the nucleophile. The specific substitution pattern on the aromatic ring of 2-fluoro-6-methoxythiophenol could lead to enhanced levels of stereocontrol, providing access to valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. The development of organocatalytic systems that can effectively utilize this thiophenol derivative would also be a significant advancement. mdpi.com

Potential for Novel Material Science Applications Based on Fundamental Chemical Properties

The incorporation of fluorine atoms into organic materials can impart a range of desirable properties, including increased thermal stability, chemical resistance, and altered electronic characteristics. The presence of both fluorine and sulfur in 2-fluoro-6-methoxythiophenol makes it an intriguing monomer for the synthesis of advanced polymers and materials.

One promising avenue of research is the development of novel poly(thioether)s through the polymerization of 2-fluoro-6-methoxythiophenol or its derivatives. Thiol-ene and thiol-yne "click" chemistry reactions offer efficient and versatile methods for polymer synthesis under mild conditions. researchgate.net The resulting fluorinated poly(thioether)s could exhibit unique optical properties, such as a high refractive index, making them suitable for applications in optical lenses and other optical components. The methoxy group could further modulate these properties and enhance processability.